Cas no 314745-79-4 (methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate)

methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 5-[2-(1,1-dimethylethoxy)-2-oxoethoxy]-2-methyl-, methyl ester
- 314745-79-4
- methyl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate
- EU-0007517
- SR-01000456862
- HMS1611C20
- SR-01000456862-1
- METHYL 5-[2-(TERT-BUTOXY)-2-OXOETHOXY]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Oprea1_790397
- methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
- F0821-0152
- CCG-18063
- Z275256012
- AKOS001616419
- methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate
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- インチ: 1S/C17H20O6/c1-10-15(16(19)20-5)12-8-11(6-7-13(12)22-10)21-9-14(18)23-17(2,3)4/h6-8H,9H2,1-5H3
- InChIKey: VSKONEGOCOZGHK-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(OCC(OC(C)(C)C)=O)C=C2C(C(OC)=O)=C1C
計算された属性
- せいみつぶんしりょう: 320.12598835g/mol
- どういたいしつりょう: 320.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.183±0.06 g/cm3(Predicted)
- ふってん: 408.8±40.0 °C(Predicted)
methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0821-0152-5μmol |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-1mg |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-10mg |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-15mg |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-25mg |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 25mg |
$109.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-10μmol |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-4mg |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-100mg |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 100mg |
$248.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-40mg |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F0821-0152-2μmol |
methyl 5-[2-(tert-butoxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
314745-79-4 | 90%+ | 2μmol |
$57.0 | 2023-08-13 |
methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylateに関する追加情報
Methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 314745-79-4): A Comprehensive Overview
Methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 314745-79-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex molecular structure, exhibits a unique set of chemical and biological properties that make it a promising candidate for various therapeutic applications.
The molecular structure of methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate incorporates several key functional groups, including ester, ether, and aromatic rings. These structural features contribute to its diverse chemical reactivity and potential biological activity. The presence of the tert-butoxy group enhances the stability of the molecule, making it more suitable for synthetic applications in drug development.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzofuran derivatives. Benzofurans are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate suggests that it may interact with various biological targets, making it a valuable scaffold for drug discovery.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly focuses on identifying and optimizing molecules that can modulate key biological pathways involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The structural features of methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate align well with these objectives, as they provide a basis for designing molecules with enhanced efficacy and reduced toxicity.
The synthesis of methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These methods not only highlight the synthetic prowess but also underscore the importance of innovative approaches in modern drug development.
Evaluation of the pharmacological properties of methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit certain enzymes and receptors associated with disease progression. Additionally, animal models have shown that this compound exhibits favorable pharmacokinetic profiles, including good solubility and bioavailability.
The potential therapeutic applications of methyl 5-2-(tert-butoxy)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate are vast. Researchers are investigating its efficacy in treating various conditions by modulating inflammatory responses, inhibiting tumor growth, and protecting against oxidative stress. The compound's ability to interact with multiple targets makes it a versatile tool for developing combination therapies that could offer synergistic benefits to patients.
The development of new drugs is often hampered by challenges such as drug resistance and off-target effects. However, the unique structure of methyl 5-(Ethyl)acetoxy)morpholine presents an opportunity to overcome these hurdles through rational drug design. By leveraging computational modeling and high-throughput screening techniques, scientists can optimize the molecular structure to enhance potency while minimizing side effects.
The role of computational chemistry in understanding the behavior of complex molecules like methyl 5-(Ethyl)acetoxy)morpholine cannot be overstated. Advanced computational methods allow researchers to predict molecular interactions, assess metabolic stability, and evaluate toxicity profiles with remarkable accuracy. These insights are crucial for guiding experimental efforts and accelerating the drug discovery process.
In conclusion, methyl 5-(Ethyl)acetoxy)morpholine (CAS No. 6728489) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for novel treatments. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a pivotal role in shaping the future of medicine.
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